N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide
Description
N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a synthetic small molecule characterized by a pentanamide backbone linked to a 2-chlorobenzyl group and a tetrahydroquinazoline-2,4-dione moiety. This compound shares structural homology with kinase inhibitors and modulators of oxidative stress pathways, though its specific biological activity remains underexplored in the provided evidence .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c21-16-9-3-1-7-14(16)13-22-18(25)11-5-6-12-24-19(26)15-8-2-4-10-17(15)23-20(24)27/h1-4,7-10H,5-6,11-13H2,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXKKJGDXUSRCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzylamine and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline. The reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the promising anticancer properties of compounds similar to N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide. The compound's structure suggests it may interact with specific biological targets involved in cancer cell proliferation.
Case Studies
A study investigating various quinazoline derivatives showed that compounds with similar structural motifs exhibited significant antiproliferative activity against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating potent activity .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μg/mL) |
|---|---|---|
| Compound A | HCT-116 | 1.9 |
| Compound B | MCF-7 | 7.52 |
| N-[(2-chlorophenyl)methyl]-5-(...) | TBD | TBD |
Antimicrobial Applications
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent.
Antibacterial Activity
Research has indicated that compounds with similar structures have demonstrated significant antibacterial activity against various strains of bacteria. For example, derivatives have been tested against Mycobacterium smegmatis and Pseudomonas aeruginosa with promising results .
Case Studies
In a study evaluating the antimicrobial efficacy of newly synthesized quinazoline derivatives, certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests that these compounds could potentially serve as leads for the development of new antibiotics .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | Mycobacterium smegmatis | 6.25 |
| Compound D | Pseudomonas aeruginosa | TBD |
| N-[(2-chlorophenyl)methyl]-5-(...) | TBD | TBD |
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic appendages, and modifications to the pentanamide chain. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Substituent Variations on the Aromatic Ring
- N-[2-(4-Chlorophenyl)ethyl]-5-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]pentanamide (): Structural Difference: Replaces the 2-chlorophenylmethyl group with a 4-chlorophenethyl chain and introduces a nitrobenzyl group on the quinazolinone. Molecular weight (MW: ~610 g/mol) is higher than the target compound, suggesting reduced solubility .
- 5-(1-{[(3-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide (): Structural Difference: Incorporates a 3-methylphenyl carbamoyl group and an isopropyl terminal amide. Impact: The carbamoyl group may enhance hydrogen bonding, while the isopropyl chain increases hydrophobicity. MW: 561.67 g/mol; purity ≥90% (commercial availability noted) .
Heterocyclic Modifications
- 2,4-Dichlorophenyl 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)pentanamido)-3-methyl butanoate (AV5, ): Structural Difference: Replaces the quinazolin-dione with a tetrazole ring and adds a dichlorophenyl ester. Impact: Tetrazole enhances acidity (pKa ~4.5–5.0), improving water solubility.
- N-[(furan-2-yl)methyl]-5-(1-{[(4-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide (): Structural Difference: Features a furan methyl group and a 4-methoxyphenyl carbamoyl substituent. MW: 504.53 g/mol; lower than the target compound, suggesting better bioavailability .
Pentanamide Chain Modifications
- 5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide (): Structural Difference: Replaces the tetrahydroquinazolin-dione with a piperazine-linked dichlorophenyl group. Impact: Piperazine introduces basicity (pKa ~9.5), improving solubility in acidic environments. Likely targets serotonin or dopamine receptors due to piperazine’s prevalence in CNS drugs .
Antioxidant Activity (DPPH Assay)
ADME Predictions
- SwissADME Analysis () :
- Lipophilicity (LogP) : Analogs with chlorophenyl groups (e.g., AV5, LogP ~4.2) are highly lipophilic, suggesting slow renal clearance.
- GI Absorption : Most derivatives are predicted to have high intestinal absorption due to moderate molecular weight (<500 g/mol) and acceptable LogP values.
- CYP450 Inhibition : Tetrahydroquinazoline derivatives may inhibit CYP3A4 due to planar aromatic systems .
Biological Activity
N-[(2-chlorophenyl)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by its complex structure which includes a chlorophenyl moiety and a tetrahydroquinazoline core. The molecular formula is , and its IUPAC name reflects its intricate chemical architecture.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the quinazoline core have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | S. typhi | Strong |
| Compound B | B. subtilis | Moderate |
| Compound C | E. coli | Weak |
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies suggest that similar quinazoline derivatives can inhibit cell proliferation in various cancer cell lines. For example, certain analogs demonstrated cytotoxic effects on breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), a derivative exhibited an IC50 value of 12 µM, indicating significant anti-proliferative effects compared to control groups .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and urease, which are critical in various biological processes .
- Signal Pathway Modulation : The compound may influence signaling pathways related to cancer cell survival and proliferation. It has been suggested that it can modulate pathways involving MAPK and AKT signaling cascades .
- Interaction with Cellular Targets : Binding studies indicate that the compound interacts effectively with bovine serum albumin (BSA), suggesting potential bioavailability and distribution characteristics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
